2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-iodophenyl)-3-phenylpropanamide
Overview
Description
2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-iodophenyl)-3-phenylpropanamide is a complex organic compound with a unique structure that includes a cyclopropane ring fused to an isoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-iodophenyl)-3-phenylpropanamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopropane ring, the introduction of the isoindole moiety, and the final coupling with the iodophenyl and phenylpropanamide groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-iodophenyl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations with high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
Chemistry
In chemistry, 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-iodophenyl)-3-phenylpropanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential biological activity. Studies could focus on its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, the compound could be explored for its potential as a drug candidate. Its structural features may confer specific pharmacological properties, making it a promising lead compound for the development of new therapeutics.
Industry
In the industrial sector, this compound may be used in the production of advanced materials. Its unique properties could be harnessed to create materials with specific mechanical, optical, or electronic characteristics.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-iodophenyl)-3-phenylpropanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways that involve binding to these targets, inducing conformational changes, and altering downstream signaling events.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-iodophenyl)-3-phenylpropanamide include other cyclopropane-fused isoindole derivatives and phenylpropanamide analogs. These compounds share structural features but may differ in their specific substituents and functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of structural elements. The presence of the cyclopropane ring fused to the isoindole moiety, along with the iodophenyl and phenylpropanamide groups, confers distinct chemical and biological properties that set it apart from other similar compounds.
Properties
IUPAC Name |
2-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)-N-(4-iodophenyl)-3-phenylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23IN2O3/c27-15-6-8-16(9-7-15)28-24(30)21(12-14-4-2-1-3-5-14)29-25(31)22-17-10-11-18(20-13-19(17)20)23(22)26(29)32/h1-11,17-23H,12-13H2,(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUJJZYNJKHBFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C3C=CC2C4C3C(=O)N(C4=O)C(CC5=CC=CC=C5)C(=O)NC6=CC=C(C=C6)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23IN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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